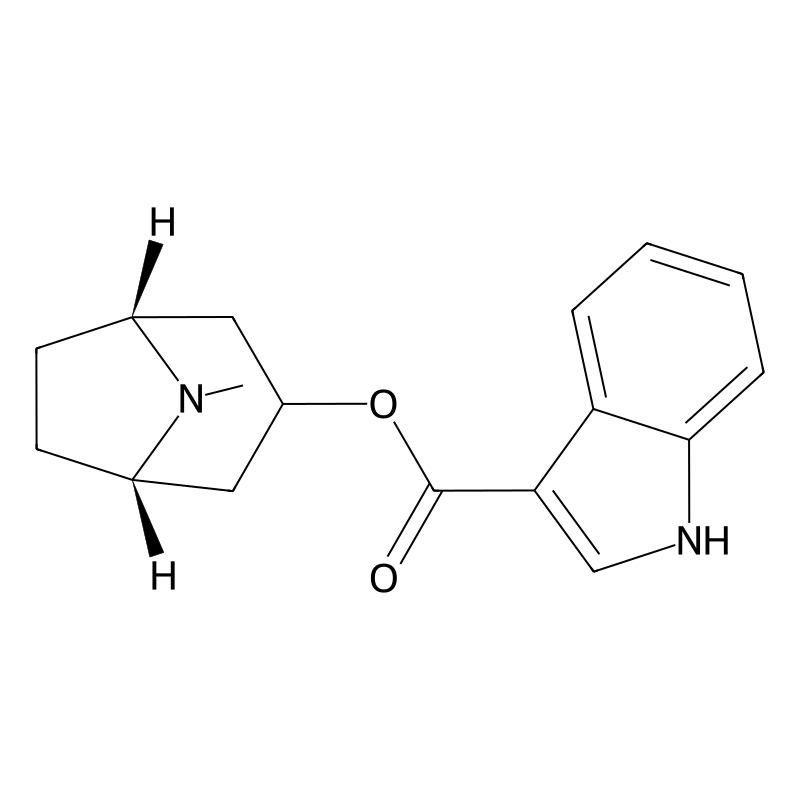Tropisetron

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Prevention of Post-Operative Nausea and Vomiting (PONV)
Scientific Field: Anesthesiology
Application Summary: Tropisetron is commonly prescribed by doctors to patients undergoing surgery to prevent post-operative nausea and vomiting.
Methods of Application: Tropisetron is administered to patients undergoing surgery as a preventive measure against PONV.
Results or Outcomes: The use of Tropisetron has been found to be effective in preventing PONV, improving patient comfort post-surgery.
Chemotherapy-Induced Nausea and Vomiting (CINV) Treatment
Scientific Field: Oncology
Application Summary: Tropisetron is used to prevent nausea and vomiting induced by cytotoxic therapy.
Methods of Application: Tropisetron is administered to patients undergoing chemotherapy as a preventive measure against CINV.
Results or Outcomes: The use of Tropisetron has been found to be effective in preventing CINV, improving patient comfort during chemotherapy.
Diabetes Treatment
Scientific Field: Endocrinology
Application Summary: Tropisetron improves pancreas function and increases insulin synthesis and secretion in STZ-induced diabetic rats.
Methods of Application: Tropisetron was administered to STZ-induced diabetic rats for 2 weeks after inducing type 1 diabetes.
Results or Outcomes: Insulin secretion improved robustly in diabetes–tropisetron compared with the diabetic group. Oxidative stress biomarkers were lower in a diabetes–tropisetron group than in diabetic rats.
Chemogenetics Research
Scientific Field: Neuroscience
Application Summary: Tropisetron is used in chemogenetics research for potential clinical applications.
Methods of Application: Tropisetron is used in combination with other substances to enhance their potency.
Results or Outcomes: The use of Tropisetron in chemogenetics research has shown promising results, with the potential for clinical applications.
Pharmaceutical Innovation
Scientific Field: Pharmacology
Application Summary: Tropisetron is being used in the development of new therapeutic agents.
Methods of Application: Tropisetron is used in the research and development process of new drugs.
Results or Outcomes: The use of Tropisetron in pharmaceutical innovation has led to the development of new therapeutic agents that embody high standards of efficacy, safety, and patient-centricity.
Tropisetron is a selective serotonin 5-hydroxytryptamine receptor 3 antagonist, primarily utilized as an antiemetic agent to prevent nausea and vomiting induced by chemotherapy and radiotherapy. Structurally, it is an indole derivative, characterized by its ability to competitively block serotonin at the 5-HT3 receptors located both peripherally in the gastrointestinal tract and centrally in the chemoreceptor trigger zone of the central nervous system. This mechanism effectively suppresses the emetic response associated with various medical treatments .
Tropisetron's antiemetic effect is attributed to its antagonistic action at the 5-HT3 receptors. These receptors are located in the gastrointestinal tract and the chemoreceptor trigger zone (CTZ) in the brainstem []. By blocking serotonin binding to these receptors, Tropisetron inhibits signals triggering nausea and vomiting [].
The metabolism of tropisetron involves hydroxylation at the 5, 6, or 7 positions of its indole ring, followed by conjugation reactions resulting in glucuronide or sulfate metabolites. These metabolites are significantly less potent at the 5-HT3 receptor and do not contribute to the pharmacological activity of the drug . The metabolic pathway is predominantly mediated by cytochrome P450 enzymes, particularly CYP2D6, which accounts for a major portion of its biotransformation .
Tropisetron exhibits strong antiemetic properties by blocking serotonin's action at the 5-HT3 receptors. This action is crucial during chemotherapy, where serotonin release from enterochromaffin cells can trigger nausea and vomiting. The drug is noted for its efficacy in preventing these symptoms with minimal side effects, making it a preferred choice in clinical settings . Common adverse effects include headache and dizziness, while extrapyramidal symptoms are rare .
Tropisetron can be synthesized through several methods, commonly involving the construction of its indole framework followed by esterification. The synthesis typically requires:
- Formation of Indole: Starting from appropriate precursors, an indole structure is constructed.
- Esterification: The indole compound is then reacted with a suitable carboxylic acid derivative to form tropisetron.
- Purification: The final product is purified using chromatographic techniques to ensure high purity levels suitable for pharmaceutical use.
Specific synthetic routes may vary based on desired yield and purity levels.
Tropisetron is primarily used in clinical settings for:
- Chemotherapy-Induced Nausea and Vomiting: Effective in preventing nausea associated with cancer treatments.
- Postoperative Nausea and Vomiting: Utilized to manage nausea following surgical procedures.
- Investigational Uses: Ongoing research into additional therapeutic applications beyond its current indications.
Its well-tolerated profile makes it suitable for use in various patient populations .
Tropisetron shares structural and functional similarities with several other serotonin receptor antagonists. Below are some comparable compounds:
Uniqueness of Tropisetron:
Tropisetron's unique indole structure contributes to its distinct pharmacokinetic profile, including a significant reliance on CYP2D6 for metabolism compared to other similar compounds that may involve different metabolic pathways. Its lower incidence of extrapyramidal side effects further distinguishes it within this class of medications .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Drug Indication
Mechanism of Action
Other CAS
Absorption Distribution and Excretion
About 8% of tropisetron is excreted in the urine as unchanged drug, 70% as metabolites; 15% is excreted in the feces.
400-600 L.
1800 ml/min.
Metabolism Metabolites
Tropisetron has known human metabolites that include (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 6-hydroxy-1H-indole-3-carboxylate, 8-Azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate, and (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 5-hydroxy-1H-indole-3-carboxylate.
Wikipedia
Biological Half Life
Dates
Monograph
MSDS
Article
TITCK Product Information: Navoban (tropisetron) for oral use
TITCK Product Information: Navoban (tropisetron) for intravenous injection








